An In-depth Technical Guide to the Chemical Properties of 4'-butyl-[1,1'-biphenyl]-4-carbonitrile
An In-depth Technical Guide to the Chemical Properties of 4'-butyl-[1,1'-biphenyl]-4-carbonitrile
Prepared by: Gemini, Senior Application Scientist
Abstract: This technical guide provides a comprehensive overview of the chemical and physical properties of 4'-butyl-[1,1'-biphenyl]-4-carbonitrile, a key intermediate in the chemical industry. This document is intended for researchers, scientists, and professionals in drug development and materials science. It delves into the compound's molecular structure, physicochemical characteristics, spectroscopic profile, reactivity, applications, and safety protocols. The information is presented to support advanced research and development activities.
Introduction
4'-butyl-[1,1'-biphenyl]-4-carbonitrile, also known as 4-cyano-4'-butylbiphenyl (4CB), is a member of the cyanobiphenyl family of molecules.[1][2] These compounds are notable for their rigid biphenyl core and a polar nitrile group, which imparts unique electronic and physical properties.[3] The presence of a flexible butyl chain further influences its molecular organization.[3] This combination of features makes 4'-butyl-[1,1'-biphenyl]-4-carbonitrile a subject of significant interest, particularly in the field of materials science.[4] It serves as a crucial building block in the synthesis of more complex molecules and as a component in advanced materials.
Molecular Structure and Isomerism
The molecular structure of 4'-butyl-[1,1'-biphenyl]-4-carbonitrile consists of a biphenyl backbone with a butyl group (-C4H9) attached at the 4'-position and a nitrile group (-C≡N) at the 4-position.[1] This arrangement results in a linear, elongated molecular shape. The biphenyl rings are not typically coplanar in the ground state due to steric hindrance between the ortho-hydrogens, leading to a twisted conformation.
Caption: Molecular structure of 4'-butyl-[1,1'-biphenyl]-4-carbonitrile.
Physicochemical Properties
The physicochemical properties of 4'-butyl-[1,1'-biphenyl]-4-carbonitrile are summarized in the table below. These properties are crucial for its handling, formulation, and application in various chemical processes.
| Property | Value | Source(s) |
| Molecular Formula | C17H17N | [1][2] |
| Molecular Weight | 235.32 g/mol | [1][2] |
| CAS Number | 52709-83-8 | [1][2] |
| Appearance | White to almost white powder or crystal | [2] |
| Melting Point | 49-51 °C | [2][5] |
| Boiling Point | 210-212 °C at 2 mmHg | [2][6] |
| Density | 1.04 ± 0.1 g/cm³ (Predicted) | [2] |
| Solubility | Soluble in methanol | [2] |
| Flash Point | >110 °C | [7] |
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the identity and purity of 4'-butyl-[1,1'-biphenyl]-4-carbonitrile.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the two different biphenyl rings, as well as signals for the aliphatic protons of the butyl group. The aromatic protons will appear in the downfield region (typically 7.0-8.0 ppm), with splitting patterns indicative of their substitution. The protons of the butyl chain will appear in the upfield region (typically 0.9-2.7 ppm).
-
¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the nitrile carbon (around 110-120 ppm), the aromatic carbons (in the range of 120-150 ppm), and the aliphatic carbons of the butyl group (in the range of 10-40 ppm).
Infrared (IR) Spectroscopy
The IR spectrum provides valuable information about the functional groups present in the molecule. Key absorption bands include:
-
A strong, sharp absorption band around 2220-2240 cm⁻¹ corresponding to the C≡N stretching vibration of the nitrile group.[8]
-
Absorptions in the 3000-3100 cm⁻¹ region due to aromatic C-H stretching.[9]
-
Absorptions below 3000 cm⁻¹ due to aliphatic C-H stretching of the butyl group.[9]
-
Bands in the 1400-1600 cm⁻¹ region corresponding to C=C stretching vibrations within the aromatic rings.[9]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak (M+) at m/z = 235, corresponding to the molecular weight of the compound.[10] Fragmentation may involve the loss of the butyl group or other characteristic fragments.
Caption: A conceptual workflow for the spectroscopic characterization.
Chemical Reactivity and Synthesis
The chemical reactivity of 4'-butyl-[1,1'-biphenyl]-4-carbonitrile is primarily centered around the nitrile group and the aromatic rings.[1] The electron-withdrawing nature of the nitrile group can influence the reactivity of the attached phenyl ring in electrophilic substitution reactions.[1] The nitrile group itself can undergo various transformations, such as hydrolysis to a carboxylic acid or reduction to an amine.
A common synthetic route to this class of compounds is the Suzuki coupling reaction, which involves the palladium-catalyzed cross-coupling of an aryl halide with an arylboronic acid.[1]
Caption: A simplified representation of a Suzuki coupling reaction pathway.
Applications
Due to its unique molecular structure and properties, 4'-butyl-[1,1'-biphenyl]-4-carbonitrile has found applications in several areas of materials science:
-
Liquid Crystals: This compound and its homologs are well-known for their liquid crystalline properties.[1][4] They can exhibit a nematic phase, which is crucial for their use in liquid crystal displays (LCDs).[1][11] The elongated molecular shape and polarity contribute to the formation of these ordered, fluid phases.
-
Organic Electronics: As a biphenyl derivative, it can be a building block for organic semiconductors and other materials used in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).[1]
-
Chemical Intermediate: It serves as a valuable intermediate in the synthesis of more complex molecules for pharmaceuticals and advanced materials.
Safety and Handling
As with any chemical substance, proper safety precautions should be observed when handling 4'-butyl-[1,1'-biphenyl]-4-carbonitrile. The available safety data suggests that the compound may be harmful if swallowed, in contact with skin, or inhaled, and can cause skin and eye irritation.[5][12]
| Hazard Statement | Precautionary Statement | Source(s) |
| Harmful if swallowed, in contact with skin, or inhaled. | Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area. | [12] |
| Causes skin and eye irritation. | Wash skin thoroughly after handling. Wear protective gloves/eye protection/face protection. | [12] |
| May cause respiratory irritation. | IF INHALED: Remove person to fresh air and keep comfortable for breathing. | [12] |
| Toxic to aquatic life with long lasting effects. | Avoid release to the environment. |
It is recommended to handle this compound in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[7] Store in a tightly sealed container in a dry, cool, and well-ventilated place.[2]
Conclusion
4'-butyl-[1,1'-biphenyl]-4-carbonitrile is a versatile chemical compound with a unique combination of structural features that give rise to its important physicochemical properties. Its primary applications are in the field of materials science, particularly in the formulation of liquid crystals. A thorough understanding of its chemical properties, as outlined in this guide, is essential for its safe and effective use in research and industrial applications.
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